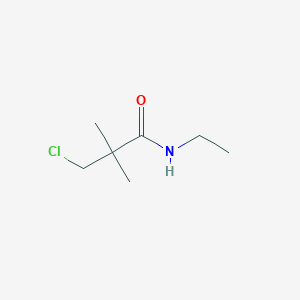
3-Chloro-2-cyclopropylmethoxybenzylamine
Übersicht
Beschreibung
3-Chloro-2-cyclopropylmethoxybenzylamine, otherwise known as CMCPA, is a synthetic compound that has been used in various scientific research applications. It is a derivative of benzylamine, and is composed of a cyclopropyl group, a methoxy group, and a chlorine atom. It is a colorless solid that is soluble in water and other organic solvents. CMCPA has various biochemical and physiological effects on the body, and has been used in lab experiments to study its effects on various biological systems.
Wissenschaftliche Forschungsanwendungen
CMCPA has been used in a variety of scientific research applications, including studies of its effects on the central nervous system, cardiovascular system, and immune system. It has been used to study the biochemical and physiological effects of various drugs, as well as to evaluate the efficacy of novel therapeutic agents. Additionally, CMCPA has been used to study the effects of environmental pollutants on the body, and to investigate the role of oxidative stress in the pathogenesis of various diseases.
Wirkmechanismus
The mechanism of action of CMCPA is not fully understood. However, it is believed to act as an agonist of the serotonin 5-HT1A receptor. Activation of this receptor is thought to be involved in the regulation of various physiological processes, including mood, sleep, and appetite. Additionally, CMCPA is believed to have an inhibitory effect on the enzyme monoamine oxidase, which is involved in the metabolism of various neurotransmitters.
Biochemical and Physiological Effects
The biochemical and physiological effects of CMCPA are not fully understood. However, it has been shown to have various effects on the body, including an increase in serotonin levels in the brain, an increase in dopamine levels in the brain, and an increase in norepinephrine levels in the brain. Additionally, it has been shown to have an anti-inflammatory effect on the body, and to reduce oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
The use of CMCPA in lab experiments has several advantages. It is relatively easy to synthesize, and it is relatively stable in aqueous solutions. Additionally, it is relatively non-toxic and has a low potential for abuse. However, it is important to note that CMCPA has a limited solubility in water, and that its effects on the body are not fully understood.
Zukünftige Richtungen
There are numerous potential future directions for the use of CMCPA in scientific research. For example, further research could be conducted to better understand its biochemical and physiological effects on the body. Additionally, CMCPA could be used to study the effects of various drugs on the body, as well as to evaluate the efficacy of novel therapeutic agents. Additionally, CMCPA could be used to investigate the role of oxidative stress in the pathogenesis of various diseases, and to study the effects of environmental pollutants on the body.
Eigenschaften
IUPAC Name |
[3-chloro-2-(cyclopropylmethoxy)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c12-10-3-1-2-9(6-13)11(10)14-7-8-4-5-8/h1-3,8H,4-7,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXPYQRYADNDGNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=CC=C2Cl)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[(1-Methyl-1H-imidazol-2-YL)methyl]propan-1-amine](/img/structure/B1449851.png)



![6-Iodo-2-oxaspiro[3.3]heptane](/img/structure/B1449856.png)

![Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B1449858.png)


![6-Cbz-1-hydroxy-6-aza-spiro[3.4]octane](/img/structure/B1449866.png)

